4-Chloro-1-methyl-2-(trifluoromethoxy)benzene

Descripción general

Descripción

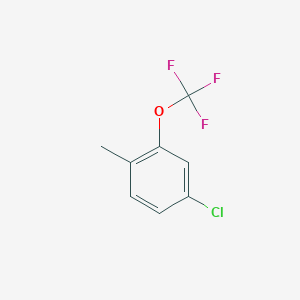

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a trifluoromethoxy group (-OCF3), a chlorine atom, and a methyl group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the use of trifluoromethyl sulfonates or trifluoromethyl ethers as the trifluoromethylating agents .

Industrial Production Methods

Industrial production of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene may involve large-scale trifluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Fluorinated Compounds in Drug Development

Fluorine plays a critical role in enhancing the bioactivity and metabolic stability of pharmaceutical compounds. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with this percentage expected to rise over the next decade . The incorporation of trifluoromethoxy groups into drug structures can improve potency and selectivity. For instance, fluorination has been shown to enhance the pharmacokinetic properties of various therapeutic agents, including those targeting metabolic pathways .

Case Study: Ezetimibe

Ezetimibe, a cholesterol absorption inhibitor, exemplifies the effectiveness of fluorination in drug design. The addition of trifluoromethoxy groups in similar compounds has been linked to increased potency and reduced side effects . This trend suggests that 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene could serve as a valuable intermediate for synthesizing new pharmaceuticals.

Agrochemical Applications

Enhanced Crop Protection Agents

The agricultural sector benefits significantly from fluorinated compounds. The introduction of trifluoromethoxy groups can modify the physicochemical properties of active ingredients in pesticides and herbicides, enhancing their effectiveness against pests while minimizing environmental impact . Fluorination can improve lipophilicity and water solubility, leading to better absorption and efficacy in plant systems.

Statistical Trends

Recent studies indicate that fluorinated agrochemicals are becoming increasingly prevalent, with many new formulations featuring fluorinated moieties that enhance their protective qualities against pests . This trend underscores the importance of compounds like this compound in developing next-generation agrochemicals.

Industrial Applications

Use as Solvents and Intermediates

This compound is also utilized as an industrial solvent and intermediate in various chemical processes. It is particularly valuable in the automotive industry for applications such as autobody coatings, thinners for coatings, and aerosol rust prevention . The compound's unique properties allow it to function effectively in these roles, contributing to enhanced product performance.

Data Table: Industrial Applications of this compound

| Application Type | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis intermediates | Enhanced bioactivity |

| Agrochemicals | Pesticide formulations | Improved efficacy and stability |

| Automotive Industry | Coatings and solvents | High performance and durability |

Environmental Considerations

While the applications of this compound are extensive, it is essential to consider the environmental impact of fluorinated compounds. Concerns regarding fluoride toxicity and environmental accumulation necessitate careful management during synthesis and application . Ongoing research aims to balance the benefits of these compounds with their potential ecological risks.

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the trifluoromethoxy group can enhance the lipophilicity and membrane permeability of drug molecules, facilitating their interaction with biological targets. The chlorine and methyl groups can also influence the compound’s binding affinity and selectivity for specific molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-4-(trifluoromethoxy)benzene: Similar structure but lacks the methyl group.

4-Chloro-2-(trifluoromethoxy)aniline: Contains an amino group instead of a methyl group.

4-Chloro-1-methyl-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group

Uniqueness

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of compounds with enhanced biological activity and stability .

Actividad Biológica

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene, with the chemical formula C₈H₆ClF₃O, is a compound of interest due to its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzene core substituted with a trifluoromethoxy group, which significantly influences its biological activity. The trifluoromethoxy group is known for enhancing lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways. For instance, it may interact with enzymes involved in oxidative stress responses and detoxification processes.

- Cell Signaling Modulation : It can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, likely due to its ability to disrupt microbial cell membranes.

This compound demonstrates several notable biochemical properties:

| Property | Description |

|---|---|

| Solubility | Moderate solubility in organic solvents; limited in water |

| Stability | Stable under physiological conditions; minimal degradation observed |

| Interaction with Biomolecules | Binds to proteins and enzymes, influencing their activity |

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that the compound effectively inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (IC₅₀) was found to be in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key enzymes and exhibit antimicrobial properties positions it as a candidate for further development in pharmacology. However, additional studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Propiedades

IUPAC Name |

4-chloro-1-methyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYACNKSSYRCFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.